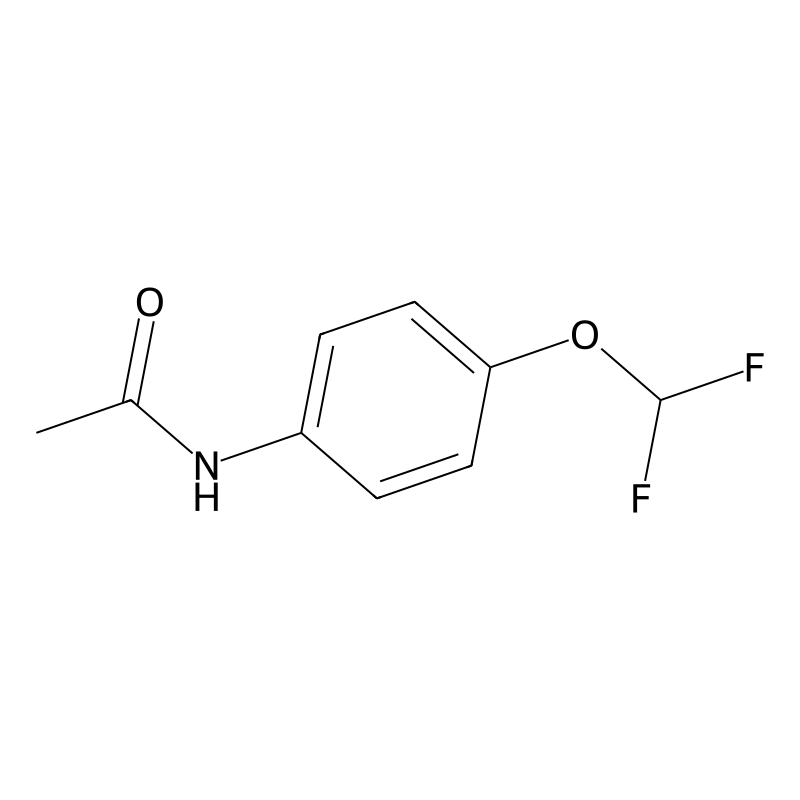

4'-(Difluoromethoxy)acetanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4'-(Difluoromethoxy)acetanilide is a chemical compound with the molecular formula C₉H₉F₂NO₂ and a molecular weight of approximately 201.17 g/mol. It is characterized by the presence of a difluoromethoxy group attached to the acetanilide structure, which consists of an aniline derivative. This compound typically appears as a white to off-white solid and has a melting point ranging from 114°C to 115°C . Its unique structure imparts distinct chemical properties, making it valuable in various synthetic applications.

- Palladium-Catalyzed Cross-Coupling: This compound can undergo palladium-catalyzed reactions to yield ortho-acylacetanilide derivatives, demonstrating its utility in organic synthesis .

- Nucleophilic Substitution: The difluoromethoxy group can be replaced under specific conditions, allowing for the introduction of different substituents .

- Hydrolysis: The acetamide moiety can be hydrolyzed to yield corresponding amines and acids, which are useful in various chemical processes.

Several methods have been reported for synthesizing 4'-(Difluoromethoxy)acetanilide:

- Direct Acylation: This method involves the acylation of 4-(difluoromethoxy)aniline with acetic anhydride or acetic acid in the presence of a catalyst.

- Substitution Reactions: Starting from acetanilide, the introduction of the difluoromethoxy group can be achieved through nucleophilic substitution reactions using suitable fluorinated reagents .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired final product.

4'-(Difluoromethoxy)acetanilide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a versatile platform for introducing various functional groups, making it valuable in drug development and chemical research. Specifically, it is noted for its role in synthesizing proton pump inhibitors like pantoprazole .

Interaction studies involving 4'-(Difluoromethoxy)acetanilide primarily focus on its reactivity with other chemical species. The difluoromethoxy group can influence interactions with biological targets or other reagents in synthetic pathways. Research into its interactions could provide insights into its potential therapeutic uses or reactivity patterns in organic synthesis.

Several compounds share structural similarities with 4'-(Difluoromethoxy)acetanilide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetanilide | C₈H₉NO | Basic structure without fluorine substitution |

| 4'-(Trifluoromethoxy)acetanilide | C₉H₈F₃NO₂ | Contains trifluoromethoxy group; more electronegative |

| 2-Chloroacetanilide | C₈H₈ClN | Chlorine substitution at the ortho position |

| N-(4-Fluorophenyl)acetamide | C₉H₉FNO₂ | Fluoro group at para position; similar amide structure |

Uniqueness

The uniqueness of 4'-(Difluoromethoxy)acetanilide lies in its specific difluoromethoxy substitution, which enhances its reactivity and potential biological activity compared to other similar compounds. The presence of two fluorine atoms provides distinct electronic characteristics that can affect both chemical behavior and pharmacological properties.

The development of 4'-(Difluoromethoxy)acetanilide emerges from the rich historical foundation of acetanilide chemistry, which traces its origins to the late nineteenth century. Acetanilide itself was first introduced in therapy in 1886 as a fever-reducing drug, with its effectiveness in relieving pain discovered shortly thereafter. This compound served as an alternative to aspirin for many years in treating common complaints such as headache, menstrual cramps, and rheumatism, establishing the acetanilide class as medicinally significant.

The evolution toward fluorinated acetanilide derivatives, including 4'-(Difluoromethoxy)acetanilide, represents a modern advancement in the pursuit of improved pharmaceutical properties. The incorporation of fluorine-containing functional groups, particularly the difluoromethoxy group, into organic molecules has become a pivotal strategy in drug development due to their potential to enhance metabolic stability, cellular membrane permeability, and pharmacokinetic properties. These fluorinated functional groups are often viewed as privileged functional groups in medicinal chemistry and are routinely considered during the design and development processes of successful drugs.

The specific development of difluoromethoxy-substituted compounds gained momentum as researchers recognized the advantages of this particular fluorinated substituent over traditional methoxy groups. The difluoromethoxy group provides enhanced metabolic stability compared to its non-fluorinated counterparts, addressing a key limitation in pharmaceutical development where metabolic degradation can compromise drug efficacy. This historical progression reflects the broader evolution of fluorine chemistry in pharmaceutical applications, where strategic fluorine incorporation has become a standard approach for optimizing drug candidates.

Nomenclature and Systematic Identification

4'-(Difluoromethoxy)acetanilide possesses a comprehensive system of chemical identification that facilitates its recognition across various chemical databases and regulatory systems. The compound's systematic International Union of Pure and Applied Chemistry name is N-[4-(difluoromethoxy)phenyl]acetamide, which precisely describes its molecular architecture. This nomenclature clearly indicates the presence of an acetamide functional group attached to a phenyl ring bearing a difluoromethoxy substituent at the para position.

The compound is officially registered under Chemical Abstracts Service number 22236-11-9, providing a unique identifier for regulatory and commercial purposes. Additional systematic identifiers include the European Community number 606-960-2 and the DSSTox Substance ID DTXSID50579276, ensuring comprehensive tracking across international chemical databases. The molecular formula C9H9F2NO2 accurately represents the atomic composition, while the molecular weight of 201.17 grams per mole provides essential quantitative information for analytical and synthetic applications.

The Simplified Molecular Input Line Entry System representation is CC(=O)Nc1ccc(OC(F)F)cc1, providing a linear notation for computational applications. The International Chemical Identifier string InChI=1S/C9H9F2NO2/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13) offers a standardized method for representing the molecular structure across different software platforms. The corresponding International Chemical Identifier Key YZAFOMJODXAJQD-UHFFFAOYSA-N serves as a fixed-length condensed version of the International Chemical Identifier, facilitating database searches and molecular matching.

Multiple synonymous names exist for this compound, reflecting its various applications and commercial sources. These include 4'-(Difluoromethoxy)acetanilide, N-(4-(Difluoromethoxy)phenyl)acetamide, N-(4-Difluoromethoxyphenyl)-acetamide, and Acetamide, N-[4-(difluoromethoxy)phenyl]-. The compound is also identified as Pantoprazole Impurity 26, Pantoprazole Impurity 50, and Pantoprazole Sodium Impurity S, indicating its relevance as a pharmaceutical impurity.

Significance in Organic Synthesis and Pharmaceutical Intermediates

4'-(Difluoromethoxy)acetanilide occupies a position of considerable importance within the broader landscape of organic synthesis and pharmaceutical intermediate chemistry. The compound's significance stems primarily from its role as a pharmaceutical impurity, specifically identified as Pantoprazole Impurity 50, which necessitates its availability as a reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing. This application underscores the critical role such compounds play in ensuring pharmaceutical quality and regulatory compliance.

The synthetic accessibility of 4'-(Difluoromethoxy)acetanilide has been facilitated by advances in difluoromethylation chemistry. The preparation of the related 4-(difluoromethoxy)aniline precursor has been achieved through efficient synthetic routes involving the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Subsequent catalytic reduction using ferric oxide and activated carbon with water and hydrazine as reducing agents produces 4-(difluoromethoxy)aniline with yields reaching 90% and purity exceeding 98.5%.

The broader significance of difluoromethoxy-containing compounds in pharmaceutical applications has been demonstrated through extensive research into their biological activities. Studies have shown that difluoromethoxy-substituted compounds can exhibit enhanced potency compared to their non-fluorinated analogues, particularly in anti-proliferative assays. For instance, fluorinated bis-sulfamate derivatives have demonstrated promising anti-proliferative activities in breast cancer cell lines, with some compounds showing sub-micromolar average growth inhibition values across multiple cancer cell lines.

The compound's utility extends beyond its immediate pharmaceutical applications to encompass broader research in fluorine chemistry and medicinal chemistry. The difluoromethoxy group serves as an isosteric replacement for methoxy groups, offering improved metabolic stability while maintaining similar steric properties. This characteristic makes 4'-(Difluoromethoxy)acetanilide and related compounds valuable tools for structure-activity relationship studies and lead optimization in drug discovery programs.

Contemporary synthetic methodologies for difluoromethoxylation have evolved to include visible-light photoredox catalysis approaches, which enable milder reaction conditions and broader functional group tolerance. These advances have made compounds like 4'-(Difluoromethoxy)acetanilide more accessible for research and development applications, supporting their continued importance in pharmaceutical and academic research settings. The compound's established synthetic routes, combined with its well-characterized physical and chemical properties, position it as a reliable and valuable intermediate for various applications in modern organic synthesis and pharmaceutical development.

4'-(Difluoromethoxy)acetanilide represents a structurally significant compound featuring both an acetamide functional group and a difluoromethoxy substituent positioned para to the nitrogen attachment point on the benzene ring. The molecular geometry of this compound exhibits several distinctive characteristics that influence its chemical behavior and reactivity patterns [1] [2] [3].

The core structure consists of a benzene ring bearing an acetamide group (N-(4-substituted-phenyl)acetamide) with the difluoromethoxy group (-OCF₂H) at the para position. This arrangement creates a linear conjugated system extending from the acetamide nitrogen through the aromatic ring to the difluoromethoxy oxygen atom [1] [4]. The molecular formula C₉H₉F₂NO₂ corresponds to a molecular weight of 201.17 g/mol, with the compound crystallizing as an off-white solid with a melting point range of 114-115°C [2] [3].

The amide bond in 4'-(Difluoromethoxy)acetanilide exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This delocalization results in restricted rotation about the C-N bond, with the preferred conformation placing the carbonyl oxygen and the phenyl ring in a trans arrangement [5] [6]. The C-N bond length is expected to be approximately 1.38 Å, intermediate between a typical single bond (1.47 Å) and double bond (1.27 Å), reflecting this partial double bond character [5].

The difluoromethoxy group introduces additional geometric complexity through its tetrahedral carbon center bearing two fluorine atoms and one hydrogen atom. The C-O-C bond angle is expected to be approximately 117°, slightly compressed from the typical tetrahedral angle due to the electronegativity of the fluorine atoms [7] [8]. The F-C-F bond angle within the difluoromethoxy group is predicted to be around 107°, close to the ideal tetrahedral angle [8].

Electronic Effects of Difluoromethoxy Substituent

The difluoromethoxy group (-OCF₂H) functions as a moderately electron-withdrawing substituent that significantly influences the electronic distribution within the 4'-(Difluoromethoxy)acetanilide molecule. This electronic effect arises from the combined influence of the highly electronegative fluorine atoms and the oxygen atom's ability to participate in both inductive and resonance interactions [7] [8] [9].

The inductive effect of the difluoromethoxy group operates through the σ-bond framework, with the electronegative fluorine atoms withdrawing electron density from the aromatic ring. Based on comparative analysis with related fluorinated substituents, the difluoromethoxy group exhibits an estimated inductive parameter (σᵢ) of approximately 0.30, positioned between the methoxy group (σᵢ = 0.12) and the trifluoromethoxy group (σᵢ = 0.41) [8] [9]. This intermediate electron-withdrawing capacity reflects the presence of two fluorine atoms compared to three in the trifluoromethoxy analog.

The resonance effect of the difluoromethoxy substituent involves electron donation from the oxygen lone pairs into the aromatic π-system, partially offsetting the inductive withdrawal. The estimated resonance parameter (σᵣ) is approximately -0.15, indicating moderate electron donation that competes with the inductive withdrawal [8]. This dual electronic behavior results in an overall Hammett parameter (σ_para) of approximately 0.15, classifying the difluoromethoxy group as a net electron-withdrawing substituent with moderate strength [8] [9].

The electronic effects manifest in several observable properties. Nuclear magnetic resonance studies of related difluoromethoxy-substituted compounds demonstrate characteristic shielding patterns consistent with electron withdrawal from the aromatic system [10] [11]. The amide proton in 4'-(Difluoromethoxy)acetanilide is expected to exhibit a downfield chemical shift compared to unsubstituted acetanilide, reflecting the reduced electron density at the nitrogen center due to the electron-withdrawing nature of the para substituent.

Computational studies on fluorinated acetanilide derivatives using the AM1 method have provided quantitative insights into the electronic effects of fluorine-containing substituents. The calculated acid strength (pKa) values show a progressive increase in acidity with increasing fluorine content: fluoroacetanilide (pKa = 12.4), difluoroacetanilide (pKa = 9.6), and trifluoroacetanilide (pKa = 9.1) [12]. While these calculations refer to fluorine atoms directly attached to the acetyl carbon, they illustrate the systematic electron-withdrawing effects of fluorinated substituents.

Comparative Analysis with Structural Analogues

The electronic and structural properties of 4'-(Difluoromethoxy)acetanilide can be effectively understood through systematic comparison with closely related trifluoromethoxy derivatives and other fluorinated analogues. This comparative analysis reveals important structure-property relationships that govern the behavior of fluorinated acetanilide compounds [13] [14] [15] [16].

4'-(Trifluoromethoxy)acetanilide serves as the most directly comparable structural analogue, differing only in the presence of an additional fluorine atom in the methoxy substituent. The trifluoromethoxy compound exhibits a molecular weight of 219.16 g/mol compared to 201.17 g/mol for the difluoromethoxy derivative, with both compounds showing similar melting point ranges (115-117°C versus 114-115°C) [13] [14] [3]. This similarity in thermal properties suggests comparable intermolecular interactions despite the electronic differences.

The electronic effects show more pronounced distinctions between the two analogues. The trifluoromethoxy group exhibits stronger electron-withdrawing properties with a Hammett parameter (σ_para) of 0.25 compared to the estimated 0.15 for the difluoromethoxy group [9]. This difference translates to enhanced electrophilic character in the trifluoromethoxy derivative, making it more reactive toward nucleophilic substitution reactions and affecting its binding interactions with biological targets [17] [9].

Positional isomerism provides additional comparative insights through examination of 2'-(Trifluoromethoxy)acetanilide, where the trifluoromethoxy group occupies the ortho position relative to the acetamide nitrogen. This isomer exhibits a significantly lower melting point (68°C) compared to both para-substituted analogues, reflecting different crystal packing arrangements due to potential intramolecular interactions between the ortho substituent and the acetamide group [15] [16] [5].

The comparison extends to non-fluorinated analogues such as 4'-methoxyacetanilide (p-acetanisidide), which contains an electron-donating methoxy group instead of the electron-withdrawing difluoromethoxy substituent. The methoxy derivative exhibits a higher melting point (130-133°C) and different electronic properties, with the methoxy group showing an overall electron-donating character (σ_para = -0.05) [2]. This electronic difference significantly affects the reactivity patterns and biological activity profiles of the two compounds.

Experimental studies on related difluoromethoxy compounds have revealed important stability considerations. Research on 2-difluoromethoxy-substituted estratriene sulfamates demonstrated that difluoromethoxy-substituted compounds exhibit greater hydrolytic sensitivity compared to their methoxy analogues. In comparative hydrolysis experiments, the difluoromethoxy derivative showed a half-life of approximately 10 days compared to 60-80 days for the methoxy analogue under identical conditions [11] [18]. This increased lability reflects the electron-withdrawing nature of the difluoromethoxy group, which activates the aromatic ring toward nucleophilic attack.

Conformational Studies via Computational Chemistry

Computational chemistry approaches have provided valuable insights into the conformational preferences and molecular dynamics of acetanilide derivatives, including fluorinated analogues such as 4'-(Difluoromethoxy)acetanilide. These studies reveal the complex interplay between electronic effects, steric interactions, and environmental factors that determine the preferred molecular geometries [5] [6] [19] [12].

Density Functional Theory (DFT) calculations represent the most widely applied computational method for studying acetanilide conformations. These calculations typically employ hybrid functionals such as B3LYP with appropriately sized basis sets to achieve accurate geometric optimizations and energy predictions [20] [21] [22]. For 4'-(Difluoromethoxy)acetanilide, DFT calculations would be expected to reveal multiple conformational minima corresponding to different orientations of the difluoromethoxy group and the acetamide moiety.

The primary conformational variables in 4'-(Difluoromethoxy)acetanilide include the dihedral angles governing the orientation of the acetamide group relative to the benzene ring and the rotational position of the difluoromethoxy substituent. Experimental studies on acetanilide derivatives have demonstrated that the amide group typically prefers conformations that maximize conjugation between the nitrogen lone pair and the aromatic π-system while minimizing steric interactions [5] [19].

Computational studies on related N-difluoromethylated amides have revealed important conformational preferences that may extend to difluoromethoxy-substituted systems. These studies indicate that the presence of fluorinated substituents can significantly influence amide conformation through a combination of hydrogen bonding, steric effects, and stereoelectronic interactions [6]. The difluoromethoxy group's ability to participate in weak hydrogen bonding interactions through its hydrogen atom may stabilize specific conformational arrangements.

Crystal structure analyses of substituted acetanilides provide experimental validation for computational predictions and reveal the influence of intermolecular packing forces on molecular geometry. Studies on 255 mono-substituted acetanilide crystal structures have shown that molecules frequently deviate from ideal planar conformations, with rotations about the amide-to-phenyl bond reaching up to 55° in highly substituted derivatives [5]. These deviations result from the balance between intramolecular electronic preferences and intermolecular packing optimization in the solid state.

The rotational barriers governing conformational interconversion in acetanilide derivatives typically range from 15-20 kcal/mol, reflecting the partial double bond character of the amide linkage [5]. For 4'-(Difluoromethoxy)acetanilide, the electron-withdrawing nature of the para substituent is expected to modestly increase this barrier by enhancing the amide resonance stabilization. Computational studies using methods such as AM1 have provided quantitative estimates of these barriers, though higher-level calculations are generally required for accurate barrier heights [12].

Gas-phase computational studies predict that 4'-(Difluoromethoxy)acetanilide will preferentially adopt a trans conformation with the carbonyl oxygen oriented away from the phenyl ring, consistent with experimental observations on related acetanilide derivatives [19]. The difluoromethoxy substituent is expected to adopt a conformation that minimizes steric interactions while optimizing electronic delocalization with the aromatic ring. Solution-phase behavior involves dynamic averaging between multiple conformational states, with the trans amide configuration remaining energetically favored [6].

The computational analysis extends to vibrational frequency calculations, which provide predictions for infrared and Raman spectroscopic signatures that can validate structural assignments. These calculations typically predict characteristic amide I (C=O stretch) and amide II (N-H bend) frequencies that are sensitive to both the electronic effects of substituents and the specific conformational geometry adopted by the molecule [22].

Advanced computational approaches, including molecular dynamics simulations, can provide insights into the dynamic behavior of 4'-(Difluoromethoxy)acetanilide in different environments. These simulations reveal the time-dependent conformational fluctuations and the influence of solvation effects on molecular geometry, providing a more complete picture of the compound's structural behavior under realistic conditions [23].

The foundation of 4'-(Difluoromethoxy)acetanilide synthesis relies heavily on well-established acetylation methodologies that have been extensively developed for aniline derivatives. Traditional acetylation approaches serve as the starting point for understanding the reactivity patterns and optimization requirements for this specific fluorinated target molecule.

Classical Acetic Anhydride Methodology

The most widely employed conventional route involves the reaction of 4-(difluoromethoxy)aniline with acetic anhydride under controlled conditions [1] [2]. This methodology follows the general acetylation protocol where aniline is dissolved in hydrochloric acid and water to form a clear solution, followed by the addition of acetic anhydride and sodium acetate [1]. The reaction proceeds through nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride [3].

Reaction Conditions and Optimization:

- Temperature: Room temperature to 30°C

- Reaction Time: 2-4 hours

- Yield: Typically 85-90%

- Mechanism: Nucleophilic acyl substitution with acetate as leaving group

The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of acetate ion. The presence of the difluoromethoxy group introduces electron-withdrawing effects that can influence the reactivity of the aromatic amine, requiring careful optimization of reaction conditions .

Alternative Acetylating Agents

Beyond acetic anhydride, acetyl chloride represents another viable acetylating agent for this transformation [5]. The use of acetyl chloride requires the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct [5]. This approach, known as the Schotten-Baumann reaction, proceeds through similar mechanistic pathways but offers different selectivity and reaction rate profiles.

Acetyl Chloride Protocol:

- Base: Pyridine or triethylamine

- Solvent: Dichloromethane or chloroform

- Temperature: 0°C to room temperature

- Advantages: Faster reaction rates, better control

- Disadvantages: More vigorous reaction, corrosive byproducts

Zinc Dust Catalyzed Acetylation

A notable modification involves the use of zinc dust as a catalyst to prevent oxidation during the acetylation process [6] [7]. This approach is particularly relevant for fluorinated anilines where oxidative side reactions can compete with the desired acetylation. The zinc dust serves a dual function: preventing oxidation of the aniline substrate and potentially facilitating the acetylation through Lewis acid activation [6].

| Parameter | Conventional Method | Zinc-Catalyzed Method |

|---|---|---|

| Catalyst | None/Acid | Zinc dust (0.16 g) |

| Temperature | RT-30°C | Reflux (118°C) |

| Time | 2-4 hours | 45 minutes |

| Yield | 85-90% | 70-80% |

| Selectivity | Good | Enhanced |

Fluorination Strategies for Difluoromethoxy Group Installation

The installation of the difluoromethoxy group represents one of the most challenging aspects of synthesizing 4'-(Difluoromethoxy)acetanilide. Modern fluorination strategies have evolved to address the unique reactivity requirements and selectivity challenges associated with introducing this important pharmacophore.

Difluorocarbene-Based Approaches

The most established strategy for difluoromethoxy group installation involves the generation and trapping of difluorocarbene (:CF₂) intermediates [8] [9]. These highly reactive species can be generated from various precursors and subsequently trapped by nucleophilic oxygen centers to form difluoromethyl ethers.

Difluorocarbene Precursors:

- Sodium chlorodifluoroacetate (NaO₂CCF₂Cl): Decomposes at 95°C [8]

- Bromodifluoroacetic acid (BrCF₂CO₂H): Photocatalytic generation [10]

- Difluoromethyl triflate: Direct nucleophilic displacement [10]

- Fluoroform (CHF₃): Base-mediated carbene generation [10]

The thermal decomposition of sodium chlorodifluoroacetate represents a classical approach, though it requires elevated temperatures (125-165°C) and can suffer from functional group compatibility issues [8]. More recent developments have focused on photocatalytic generation of difluorocarbene under milder conditions using visible light photoredox catalysis [10].

Photocatalytic Difluoromethoxylation

A breakthrough in difluoromethoxylation methodology was achieved through the development of redox-active difluoromethoxylating reagents that enable selective generation of the OCF₂H radical under photocatalytic conditions [11] [10]. This approach represents a significant advancement in terms of functional group tolerance and reaction selectivity.

Photocatalytic Protocol:

- Reagent: Benzotriazole-based OCF₂H reagent

- Photocatalyst: Ru(bpy)₃(PF₆)₂

- Conditions: Blue LED irradiation, room temperature

- Solvent: Acetonitrile

- Mechanism: Single electron transfer to generate OCF₂H radical

This methodology enables the direct C-H difluoromethoxylation of aromatic substrates with excellent functional group tolerance, including compatibility with weak benzylic C-H bonds, benzylic halides, unprotected alcohols, and phenols [11]. The reaction produces multiple regioisomers, which can be advantageous for structure-activity relationship studies in drug discovery applications.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances in transition metal catalysis have enabled the development of palladium-catalyzed cross-coupling reactions for the formation of fluoroalkyl aryl ethers [12]. These methodologies offer excellent selectivity and functional group tolerance, making them particularly attractive for late-stage fluorination of complex molecules.

Cross-Coupling Parameters:

- Precatalyst: tBuBrettPhos Pd G3

- Base: Cs₂CO₃

- Solvent: Toluene

- Temperature: 55-115°C

- Substrate Scope: Aryl bromides and fluorinated alcohols

The palladium-catalyzed approach demonstrates remarkable efficiency in forming C-O bonds between aryl halides and fluorinated alcohols. The reaction tolerates various electronic patterns on the arene ring and proceeds with short reaction times, making it suitable for applications requiring rapid incorporation of fluorinated groups [12].

| Strategy | Temperature | Time | Functional Group Tolerance | Selectivity |

|---|---|---|---|---|

| Difluorocarbene | 95-165°C | 2-12 hours | Moderate | Good |

| Photocatalytic | RT | 1-24 hours | Excellent | Multiple regioisomers |

| Pd-Catalyzed | 55-115°C | 5-25 minutes | Excellent | High |

Decarboxylative Fluorination Methodologies

Decarboxylative approaches offer an attractive alternative for fluorination reactions, providing access to fluorinated functional groups under relatively mild conditions while releasing carbon dioxide as a benign byproduct [8]. These strategies typically involve the use of halodifluoroacetates as decarboxylative fluorinating reagents.

Decarboxylative Protocol:

- Reagents: Ethyl bromodifluoroacetate, sodium chlorodifluoroacetate

- Conditions: 50-130°C, copper catalysis

- Mechanism: Thermal or metal-catalyzed decarboxylation

- Products: Difluoromethylated compounds with high atom economy

The decarboxylative strategy is particularly valuable for accessing difluoromethyl groups in positions that are challenging to functionalize through direct methods. The use of copper catalysis enables lower reaction temperatures and improved functional group compatibility compared to purely thermal approaches [8].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

The successful synthesis of 4'-(Difluoromethoxy)acetanilide requires careful optimization of multiple reaction parameters to achieve optimal yields, selectivity, and practical synthetic utility. This section examines the systematic optimization approaches for key reaction variables.

Catalyst Selection and Loading Optimization

The choice of catalyst represents one of the most critical factors in determining reaction efficiency and selectivity. Different catalytic systems offer distinct advantages and limitations that must be carefully evaluated for specific synthetic applications.

Lewis Acid Catalysts:

Magnesium sulfate heptahydrate has emerged as an exceptionally effective Lewis acid catalyst for acetylation reactions [6] [13]. This catalyst operates through activation of the carbonyl carbon in acetic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the amine substrate.

- Optimal Loading: 0.2 mmol (30 mg) per 1.0 mmol aniline

- Mechanism: Lewis acid activation of carbonyl carbon

- Advantages: Non-toxic, inexpensive, easy handling

- Reaction Conditions: 118°C, 90 minutes, solvent-free

The optimization studies demonstrate that catalyst loading below 0.2 mmol results in significantly reduced yields, while loadings above this threshold provide no additional benefit [6]. The reaction follows a clear dependence on catalyst concentration, indicating that the catalytic cycle is the rate-determining process under these conditions.

Biocatalytic Systems:

Baker's yeast represents a remarkable example of sustainable biocatalysis for acetylation reactions [14]. The enzymatic system demonstrates exceptional selectivity for aniline substrates while showing no reactivity toward phenols, aliphatic amines, or amino acids.

- Optimal Loading: 500 mg per reaction

- Solvent: Ethanol (green solvent)

- Temperature: Room temperature

- Time: 36 hours

- Selectivity: Highly selective for aromatic amines

The biocatalytic approach offers several distinct advantages, including room temperature operation, high selectivity, and the use of ethanol as a green solvent. However, the extended reaction times and substrate limitations must be considered when evaluating this methodology for specific applications [14].

| Catalyst Type | Loading | Temperature | Time | Yield | Green Metrics |

|---|---|---|---|---|---|

| MgSO₄·7H₂O | 0.2 mmol | 118°C | 90 min | 90% | High atom economy |

| Baker's Yeast | 500 mg | RT | 36 h | 90% | Biocatalytic, selective |

| Zeolite | 200 mg | 117°C | 30-40 min | 73% | Heterogeneous, reusable |

| Zinc Dust | 0.16 g | Reflux | 45 min | 75% | Prevents oxidation |

Solvent Effects and Green Alternatives

Solvent selection plays a crucial role in determining reaction efficiency, environmental impact, and practical utility. The systematic evaluation of solvent effects has revealed important trends that guide optimization efforts.

Protic vs. Aprotic Solvents:

Studies on biocatalytic acetylation demonstrate that protic solvents such as ethanol and methanol are essential for enzymatic activity [14]. In contrast, aprotic solvents including tetrahydrofuran, dichloromethane, benzene, toluene, ethyl acetate, and acetonitrile show no catalytic activity with biocatalytic systems.

Solvent-Free Approaches:

The development of solvent-free methodologies represents a significant advancement in green chemistry applications [6] [15]. The magnesium sulfate-catalyzed acetylation proceeds efficiently under solvent-free conditions, eliminating the need for organic solvents and simplifying product isolation.

- Advantages: Reduced environmental impact, simplified workup, higher atom economy

- Considerations: Heat transfer limitations, potential mass transfer issues

- Optimization: Requires careful temperature control and mixing

Microwave-Compatible Solvents:

For microwave-assisted synthesis, acetic acid serves dual roles as both solvent and reactant [15]. The high dielectric constant of acetic acid enables efficient microwave heating while providing the acetyl source for the reaction.

- Microwave Conditions: 320-480 MHz, 5-40 minutes

- Temperature: 160°C maximum

- Molar Ratios: 1:3 (aniline:acetic acid) optimal

- Yield: 70-80% with optimized conditions

Temperature and Time Optimization

The relationship between temperature and reaction time represents a critical optimization parameter that affects both reaction efficiency and selectivity. Systematic studies have revealed clear trends that guide practical synthetic applications.

Temperature-Time Profiles:

For magnesium sulfate-catalyzed reactions, the optimal temperature of 118°C represents a balance between reaction rate and catalyst stability [6]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and side product formation.

Microwave vs. Conventional Heating:

Comparative studies between microwave irradiation and conventional heating reveal significant differences in reaction profiles [15]:

- Microwave Heating: Faster reaction rates, improved energy efficiency, better temperature control

- Conventional Heating: Longer reaction times, potential for hot spots, established protocols

Time Optimization Studies:

Detailed kinetic studies demonstrate that reaction time requirements vary significantly with catalyst type and reaction conditions:

- MgSO₄ Catalyzed: 90 minutes optimal, longer times show no improvement

- Biocatalytic: 36 hours required for complete conversion

- Microwave-Assisted: 5-40 minutes depending on power level

- Conventional Thermal: 2-4 hours for complete conversion

| Method | Temperature | Time | Energy Efficiency | Scalability |

|---|---|---|---|---|

| MgSO₄ Catalyzed | 118°C | 90 min | Good | Excellent |

| Microwave | 160°C | 5-40 min | Excellent | Limited |

| Biocatalytic | RT | 36 h | Excellent | Good |

| Conventional | 118°C | 2-4 h | Moderate | Excellent |

Green Chemistry Approaches and Atom Economy Considerations

The implementation of green chemistry principles in the synthesis of 4'-(Difluoromethoxy)acetanilide represents a critical consideration for sustainable pharmaceutical manufacturing. This section examines the various approaches to minimize environmental impact while maintaining synthetic efficiency and economic viability.

Atom Economy Analysis and Optimization

Atom economy represents one of the fundamental metrics for evaluating the environmental impact and efficiency of chemical transformations [16] [17]. For acetanilide synthesis, significant differences exist between various synthetic approaches in terms of atom utilization and waste generation.

Conventional Acetic Anhydride Route:

The traditional acetylation using acetic anhydride suffers from inherently poor atom economy due to the stoichiometric generation of acetic acid as a byproduct [18]:

- Reaction: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

- Atom Economy: 69.2%

- Waste: One equivalent of acetic acid per product molecule

- Environmental Impact: Moderate due to acetic acid disposal requirements

Green Acetic Acid Route:

The direct acetylation using glacial acetic acid demonstrates significantly improved atom economy [18] [19]:

- Reaction: C₆H₅NH₂ + CH₃COOH → C₆H₅NHCOCH₃ + H₂O

- Atom Economy: 88.2%

- Waste: Only water as byproduct

- Environmental Impact: Minimal due to benign water byproduct

This improvement in atom economy from 69.2% to 88.2% represents a 27% increase in atom utilization efficiency, translating directly to reduced raw material consumption and waste generation [18].

| Synthetic Route | Atom Economy | E-Factor | Waste Products | Sustainability Rating |

|---|---|---|---|---|

| Acetic Anhydride | 69.2% | 5-10 | Acetic acid | Low |

| Acetic Acid | 88.2% | 1-3 | Water | High |

| Biocatalytic | 88.2% | <1 | Water | Very High |

| Microwave-Assisted | 88.2% | 2-4 | Water | High |

Solvent-Free and Green Solvent Strategies

The elimination or replacement of organic solvents represents a major opportunity for improving the environmental profile of synthetic processes [20] [19]. Several innovative approaches have been developed to address solvent-related environmental concerns.

Solvent-Free Methodologies:

The magnesium sulfate-catalyzed approach operates under completely solvent-free conditions, eliminating the need for organic solvents entirely [6]. This approach offers several advantages:

- Environmental Impact: Eliminates solvent waste and associated disposal costs

- Process Simplification: Reduced workup complexity and purification requirements

- Safety: Eliminates exposure to organic solvents and associated health risks

- Economics: Reduced solvent costs and waste treatment expenses

Green Solvent Applications:

When solvents are required, the selection of environmentally benign alternatives becomes critical [14] [20]:

- Ethanol: Renewable, biodegradable, low toxicity (used in biocatalytic systems)

- Water: Ultimate green solvent, though limited applicability for hydrophobic substrates

- Acetic Acid: Serves dual role as solvent and reactant, biodegradable

Biocatalytic Approaches and Enzyme Technology

The application of biocatalysis represents one of the most environmentally sustainable approaches to acetanilide synthesis [14]. The use of Baker's yeast as a biocatalyst offers several unique advantages that align with green chemistry principles.

Biocatalytic Advantages:

- Selectivity: Exceptional selectivity for aromatic amines over other nucleophiles

- Conditions: Room temperature operation eliminates energy requirements

- Renewability: Biocatalyst derived from renewable biological sources

- Biodegradability: Catalyst components are completely biodegradable

- Safety: Non-toxic catalyst system with minimal health and safety concerns

Substrate Scope and Limitations:

The biocatalytic system demonstrates remarkable substrate selectivity, acetylating only aromatic amines while leaving phenols, aliphatic amines, heterocyclic amines, and amino acids unreacted [14]. This selectivity, while limiting substrate scope, enables highly selective transformations that would be challenging to achieve with chemical catalysts.

Process Optimization for Biocatalysis:

- Catalyst Loading: 500 mg optimal for maximum efficiency

- Reaction Time: 36 hours required for complete conversion

- Temperature: Room temperature for optimal enzyme stability

- pH Control: Neutral to slightly basic conditions preferred

Energy Efficiency and Process Intensification

The optimization of energy consumption represents a critical aspect of green chemistry implementation [21] [15]. Different synthetic approaches show dramatically different energy requirements and efficiency profiles.

Microwave-Assisted Process Intensification:

Microwave irradiation offers significant advantages in terms of energy efficiency and reaction rate enhancement [15]:

- Heating Efficiency: Direct molecular heating reduces energy waste

- Reaction Rate: 5-20 fold rate enhancement compared to conventional heating

- Temperature Control: Precise temperature control prevents overheating

- Scalability: Continuous flow microwave systems enable scale-up

Comparative Energy Analysis:

| Method | Energy Source | Temperature | Time | Energy Efficiency |

|---|---|---|---|---|

| Conventional | Thermal heating | 118°C | 2-4 h | Moderate |

| Microwave | MW irradiation | 160°C | 5-40 min | Excellent |

| Biocatalytic | None (RT) | 25°C | 36 h | Excellent |

| Photocatalytic | LED irradiation | 25°C | 1-24 h | Good |

Waste Minimization and Circular Economy Principles

The implementation of circular economy principles in acetanilide synthesis focuses on minimizing waste generation and maximizing resource utilization [20] [22]. Several strategies have been developed to achieve these objectives.

Catalyst Recycling and Reuse:

- Heterogeneous Catalysts: Zeolites and other solid catalysts can be recovered and reused multiple times

- Biocatalyst Regeneration: Baker's yeast can potentially be regenerated through cultivation

- Lewis Acid Recovery: Magnesium sulfate can be recovered and recycled in some applications

Byproduct Utilization:

The acetic acid byproduct from conventional routes can potentially be recycled or utilized in other synthetic applications, though this requires additional process development and integration considerations [20].

Process Integration Opportunities:

The development of integrated processes that utilize waste streams from one reaction as feedstocks for subsequent transformations represents an important opportunity for improving overall process sustainability [22]. For acetanilide synthesis, this might involve:

- Heat Integration: Utilizing waste heat from exothermic reactions

- Solvent Recovery: Implementing efficient solvent recovery and recycling systems

- Catalyst Regeneration: Developing efficient catalyst regeneration protocols